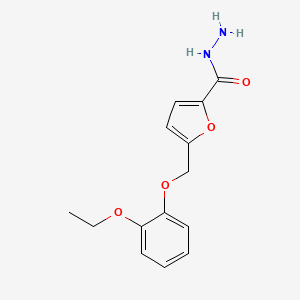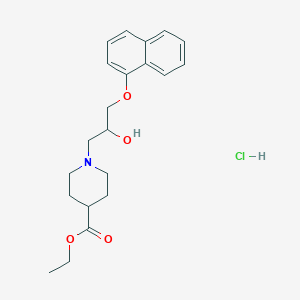
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a benzyl group that is substituted with a bromine atom . It also has a benzamide group substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazole ring. The bromobenzyl and chlorobenzamide groups are likely to have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effects of the benzyl and amide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of bromine and chlorine atoms could increase its density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Photodynamic Therapy
One of the significant applications of compounds related to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide is in photodynamic therapy, particularly for cancer treatment. The use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which show a high singlet oxygen quantum yield, demonstrates their potential as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Derivatives of benzothiazole, closely related to the compound , have shown promising antiproliferative activity against various human cancer cell lines. This suggests the potential use of similar compounds in the development of new anticancer drugs (Zhang et al., 2018).
Antimicrobial Activities
Synthesized compounds involving 4-bromobenzyl and thiophen-2-yl groups, akin to N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-2-chlorobenzamide, have been found effective against various bacterial and fungal strains, indicating their potential in antimicrobial applications (Kaneria et al., 2016).
Molecular Docking Studies in Cancer Research
Molecular docking studies of thiazol derivatives, which are structurally related to the compound , have been conducted to explore their interaction with cancer-related proteins. This research contributes to understanding the potential therapeutic applications of such compounds in cancer treatment (Shanmugapriya et al., 2022).
Antioxidant and Anti-inflammatory Properties
Related compounds, particularly those involving bromobenzyl and thiazol groups, have been studied for their antioxidant and anti-inflammatory properties. This research points to the potential use of similar compounds in treating conditions associated with oxidative stress and inflammation (Kumar, Rajput, & Bhati, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-12-7-5-11(6-8-12)9-13-10-20-17(23-13)21-16(22)14-3-1-2-4-15(14)19/h1-8,10H,9H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDQVEWJBCEVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromobenzyl)thiazol-2-yl)-2-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(2-cyano-2-phenylvinyl)amino]acetate](/img/structure/B2431568.png)


![3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2431571.png)


![3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2431578.png)
![5-Cyclopropyl-3-[[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2431579.png)
![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)


![N-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2431587.png)
